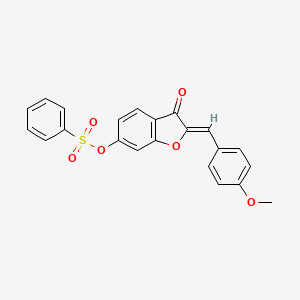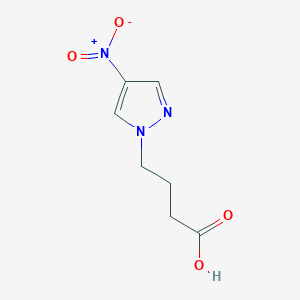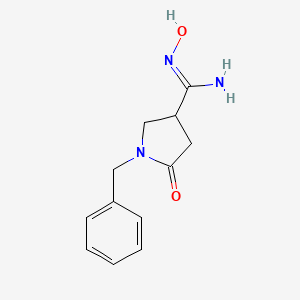![molecular formula C15H14N2O2S3 B2464928 3-(2-{[2,2'-Bithiophene]-5-yl}-2-hydroxyethyl)-1-(thiophen-2-yl)urea CAS No. 2097934-33-1](/img/structure/B2464928.png)
3-(2-{[2,2'-Bithiophene]-5-yl}-2-hydroxyethyl)-1-(thiophen-2-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-{[2,2’-Bithiophene]-5-yl}-2-hydroxyethyl)-1-(thiophen-2-yl)urea is a complex organic compound featuring a urea moiety linked to a bithiophene and a thiophene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-{[2,2’-Bithiophene]-5-yl}-2-hydroxyethyl)-1-(thiophen-2-yl)urea typically involves the following steps:
Formation of the Bithiophene Moiety: The bithiophene unit can be synthesized through a coupling reaction of thiophene derivatives using palladium-catalyzed cross-coupling reactions such as the Suzuki or Stille coupling.
Introduction of the Hydroxyethyl Group: The hydroxyethyl group can be introduced via a nucleophilic substitution reaction, where a suitable leaving group on the bithiophene is replaced by a hydroxyethyl group.
Urea Formation: The final step involves the reaction of the hydroxyethyl-bithiophene intermediate with thiophene-2-yl isocyanate to form the desired urea compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, would be crucial for efficient production.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The thiophene rings in the compound can undergo oxidation reactions, typically using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions can be performed on the urea moiety using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo electrophilic substitution reactions on the thiophene rings, facilitated by reagents like bromine or iodine.
Common Reagents and Conditions
Oxidation: m-CPBA, dichloromethane (DCM) as solvent, room temperature.
Reduction: LiAlH4, tetrahydrofuran (THF) as solvent, reflux conditions.
Substitution: Bromine or iodine, acetic acid as solvent, room temperature.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Halogenated thiophene derivatives.
Aplicaciones Científicas De Investigación
3-(2-{[2,2’-Bithiophene]-5-yl}-2-hydroxyethyl)-1-(thiophen-2-yl)urea has several applications in scientific research:
Organic Electronics: Used in the development of organic field-effect transistors (OFETs) and organic photovoltaics (OPVs) due to its excellent charge transport properties.
Materials Science: Employed in the synthesis of conductive polymers and nanomaterials.
Biological Studies: Investigated for its potential as a bioactive molecule in medicinal chemistry.
Industrial Applications: Utilized in the production of advanced materials for electronic devices.
Mecanismo De Acción
The compound exerts its effects primarily through its electronic properties. The thiophene rings facilitate π-π stacking interactions, enhancing charge transport in electronic applications. In biological systems, the urea moiety can form hydrogen bonds with biological targets, potentially modulating their activity.
Comparación Con Compuestos Similares
Similar Compounds
2,2’-Bithiophene: A simpler analog lacking the hydroxyethyl and urea groups.
Thiophene-2-carboxamide: Contains a thiophene ring with a carboxamide group instead of a urea moiety.
Uniqueness
3-(2-{[2,2’-Bithiophene]-5-yl}-2-hydroxyethyl)-1-(thiophen-2-yl)urea is unique due to the combination of the bithiophene and thiophene rings with a hydroxyethyl and urea group, providing a balance of electronic properties and functional groups for diverse applications.
This compound’s unique structure and properties make it a valuable candidate for further research and development in various scientific fields.
Propiedades
IUPAC Name |
1-[2-hydroxy-2-(5-thiophen-2-ylthiophen-2-yl)ethyl]-3-thiophen-2-ylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2S3/c18-10(9-16-15(19)17-14-4-2-8-21-14)11-5-6-13(22-11)12-3-1-7-20-12/h1-8,10,18H,9H2,(H2,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSVLMWQUCTUKLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CC=C(S2)C(CNC(=O)NC3=CC=CS3)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-bromo-N-[(5Z)-5-[(3-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide](/img/structure/B2464845.png)

![2-[5-(2-chlorophenyl)-1H-1,2,4-triazol-1-yl]-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B2464848.png)
![2-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-({6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methyl)acetamide](/img/structure/B2464849.png)



![N-(benzo[d][1,3]dioxol-5-yl)-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2464860.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(pyrazin-2-yl)thiazole-4-carboxamide](/img/structure/B2464862.png)

![N-[1-(2H-1,2,3,4-tetrazol-5-yl)cyclopentyl]benzamide](/img/structure/B2464864.png)


![1-Phenyl-2-[(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]ethanone](/img/structure/B2464868.png)
